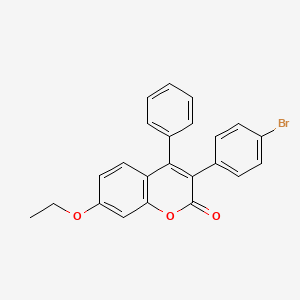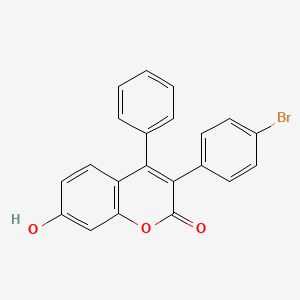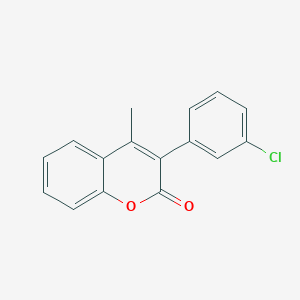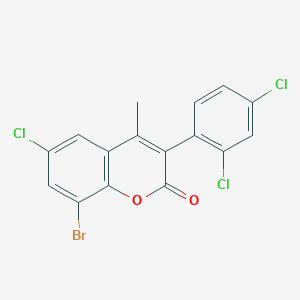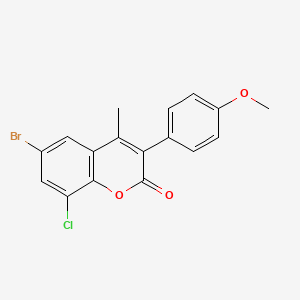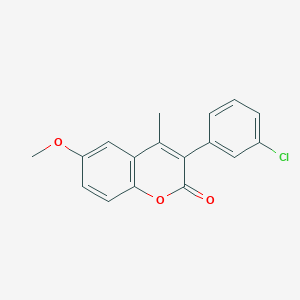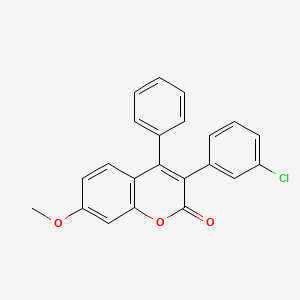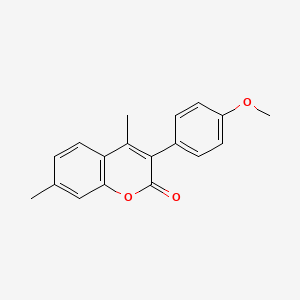![molecular formula C12H15F3N2O B3041702 1-[4-(Trifluoromethoxy)benzyl]piperazine CAS No. 340759-27-5](/img/structure/B3041702.png)
1-[4-(Trifluoromethoxy)benzyl]piperazine
Overview
Description
1-[4-(Trifluoromethoxy)benzyl]piperazine (TFMBP) is a synthetic compound that has been studied for its potential use in scientific research applications. It is a member of the piperazine family of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications. TFMBP is a highly versatile compound, with a wide range of potential applications in a variety of fields.
Scientific Research Applications
Central Pharmacological Activity :
- Piperazine derivatives, including benzylpiperazine, have been investigated for their central therapeutic applications. These applications include antipsychotic, antidepressant, and anxiolytic drugs, mainly involving the activation of the monoamine pathway (Brito et al., 2018).
Antibacterial and Antiviral Properties :
- Novel 1,4-disubstituted piperazines have shown potential as antibacterial agents, particularly against resistant strains of bacteria. This indicates their potential utility in combating antibiotic-resistant infections (Shroff et al., 2022).
- Certain piperazine derivatives have demonstrated antiviral activity, potentially offering new avenues for antiviral drug development (Xia, 2015).
Cancer Treatment :
- Some piperazine derivatives have been studied for their potential in inhibiting cancer cell proliferation, such as in cases of breast cancer (Ananda Kumar et al., 2007).
- Heterocyclic compounds containing piperazine units have shown promising results in anti-bone cancer activities (Lv et al., 2019).
Pharmacokinetics and Drug Metabolism :
- Piperazine derivatives have been subject to studies exploring their metabolism in the human body, which is crucial for understanding the pharmacokinetics of these compounds (Hvenegaard et al., 2012).
Antipsychotic Applications :
- Piperazine derivatives have been explored as potential atypical antipsychotics, suggesting their use in the treatment of psychiatric disorders (Bolós et al., 1996).
Antidiabetic Compounds :
- Certain piperazine derivatives have shown promise as antidiabetic agents, particularly in improving glucose tolerance without significant side effects (Le Bihan et al., 1999).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to regulation (EC) No 1272/2008 [CLP] and amendments . It may cause respiratory irritation, skin irritation, and serious eye irritation . In case of contact with eyes or skin, it is recommended to wash immediately with fresh running water . If inhaled, remove from the contaminated area . In case of ingestion, immediately give a glass of water .
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHAJSIKVDIQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240534 | |
| Record name | 1-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340759-27-5 | |
| Record name | 1-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340759-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
